2-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a sulfonamide group, and a phthalazinone moiety. Its molecular formula is C16H14FN3O3S.
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This inhibition disrupts the DNA repair process, leading to cell death, particularly in cells with already compromised DNA repair mechanisms, such as cancer cells .
Biochemical Pathways
The inhibition of PARP leads to the accumulation of DNA damage, triggering apoptosis, or programmed cell death . This is particularly effective in cancer cells, which often have defective DNA repair pathways, making them more reliant on PARP-mediated repair .
Result of Action
The result of the compound’s action is the induction of cell death in cells with damaged DNA, particularly cancer cells . By inhibiting PARP, the compound prevents these cells from repairing their DNA, leading to their death .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide is complex and involves multiple interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is known to interact with certain enzymes or cofactors, but specific effects on metabolic flux or metabolite levels are not documented .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is known to interact with certain transporters or binding proteins, but specific effects on its localization or accumulation are not documented .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 2-fluorobenzenesulfonyl chloride with 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
2-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile
Uniqueness
Compared to similar compounds, 2-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide exhibits unique properties due to the presence of the sulfonamide group, which enhances its solubility and reactivity. Additionally, the fluorine atom contributes to its stability and bioactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-fluoro-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-20-16(21)12-7-3-2-6-11(12)14(19-20)10-18-24(22,23)15-9-5-4-8-13(15)17/h2-9,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPAAZRMAUHWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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